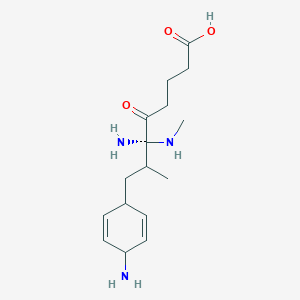
N-methyl-valyl-amiclenomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-valyl-amiclenomycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibiotic Properties and Mechanism of Action
- Amiclenomycin is known for its inhibitory effect on mycobacteria growth, with this action being reversible by biotin and desthiobiotin. It was first identified as a product of Streptomyces lavendulae subsp. amiclenomycini OKAMI and its chemical structure was determined to be L-2-amino-4-(4'-amino-2', 5'-cyclohexadienyl)-butyric acid (Okami et al., 1974).
- Amiclenomycin peptides, exhibiting antimicrobial activity, were found to inhibit DAPA-aminotransferase by the amiclenomycin-warhead. These peptides show potential as novel antimetabolites of biotin (Poetsch et al., 1985).
- The antibiotic blocks biotin biosynthesis by inhibiting the pyridoxal-phosphate-dependent enzyme diaminopelargonic acid synthase. The mechanism involves a covalent bond formation between amiclenomycin and the cofactor pyridoxal-phosphate (Sandmark et al., 2002).
Synthesis and Chemical Studies
- The first synthesis of amiclenomycin was reported, highlighting its role as an inhibitor of biotin biosynthesis. This synthesis involved the construction of properly substituted cyclohexadienyl rings (Mann et al., 2002).
- A study on the mode of action of amiclenomycin found it to be a strong inhibitor of KAPA-DAPA aminotransferase, suggesting a binding to the enzyme at the KAPA-DAPA binding site (Hotta et al., 1975).
Antimutagenic Effects
- A novel antimutagenic factor, BA-2, considered to be N-methyl-valyl-amiclenomycin, was isolated and found to be active against UV-induced mutagenesis in Escherichia coli. This suggests the potential use of amiclenomycin in antimutagenic applications (Yamada et al., 1993).
properties
CAS RN |
96717-69-0 |
|---|---|
Molecular Formula |
C16H27N3O3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(6S)-6-amino-8-(4-aminocyclohexa-2,5-dien-1-yl)-7-methyl-6-(methylamino)-5-oxooctanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-11(10-12-6-8-13(17)9-7-12)16(18,19-2)14(20)4-3-5-15(21)22/h6-9,11-13,19H,3-5,10,17-18H2,1-2H3,(H,21,22)/t11?,12?,13?,16-/m0/s1 |
InChI Key |
IYJXSJJCXYNKBU-NPQGJGQUSA-N |
Isomeric SMILES |
CC(CC1C=CC(C=C1)N)[C@](C(=O)CCCC(=O)O)(N)NC |
SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Canonical SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
synonyms |
BA 2 BA-2 N-methyl-valyl-amiclenomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



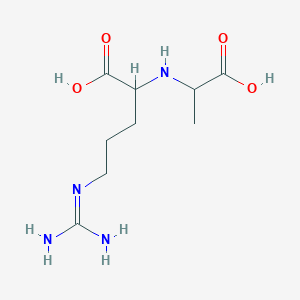
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)
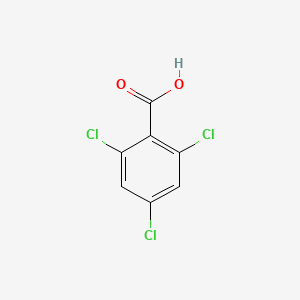


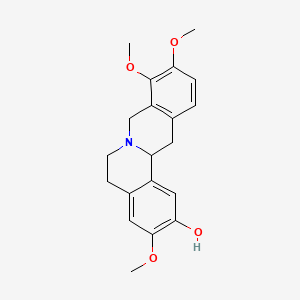

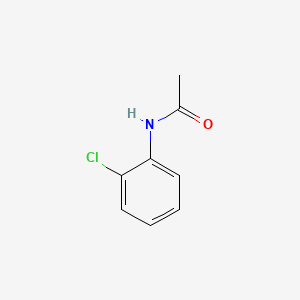


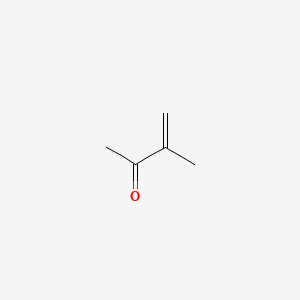

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)